2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrN·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: The major product is the phenyl derivative of the original compound.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions with enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride
- 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- 2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Uniqueness
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine. This makes the compound particularly useful in certain chemical and biological applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUIQQALHUWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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